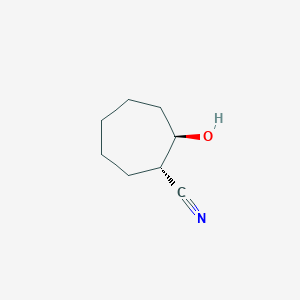
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole-2,5-dione core substituted with dimethylphenyl and dimethylphospholan groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole-2,5-dione core, followed by the introduction of the dimethylphenyl and dimethylphospholan groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in producing complex organic compounds with high precision and control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The dimethylphenyl and dimethylphospholan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets through its functional groups. The dimethylphospholan groups can participate in coordination chemistry, while the pyrrole-2,5-dione core can engage in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-diphenylphospholan-1-yl)-1H-pyrrole-2,5-dione: Similar structure but with diphenylphospholan groups instead of dimethylphospholan.
1-(3,5-Dimethylphenyl)-3,4-bis((2S,5S)-2,5-dimethylphospholan-1-yl)-1H-pyrrole-2,5-dione: Similar core structure with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C24H33NO2P2 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
1-(3,5-dimethylphenyl)-3,4-bis[(2S,5S)-2,5-dimethylphospholan-1-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H33NO2P2/c1-14-11-15(2)13-20(12-14)25-23(26)21(28-16(3)7-8-17(28)4)22(24(25)27)29-18(5)9-10-19(29)6/h11-13,16-19H,7-10H2,1-6H3/t16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
ODYDZUFLMKTRIF-VJANTYMQSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4[C@H](CC[C@@H]4C)C)C |
Kanonische SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C)C)P4C(CCC4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


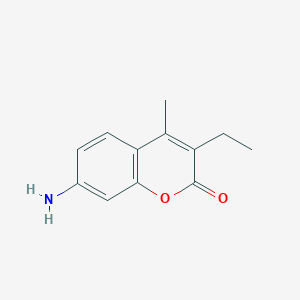
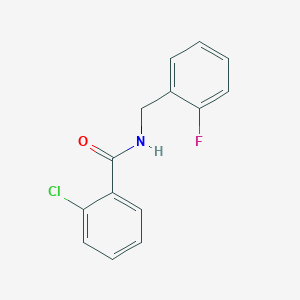

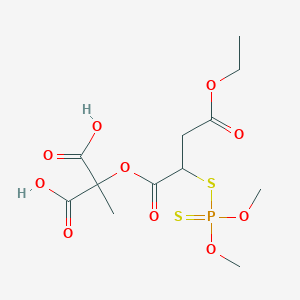
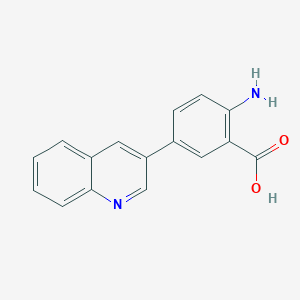
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
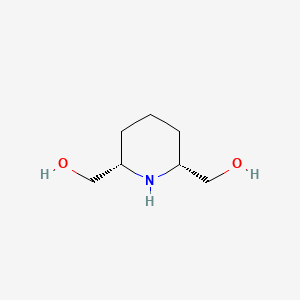
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
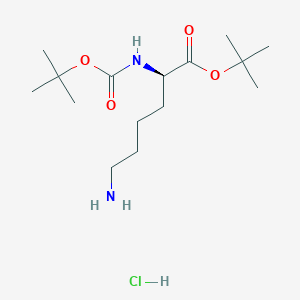
![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)
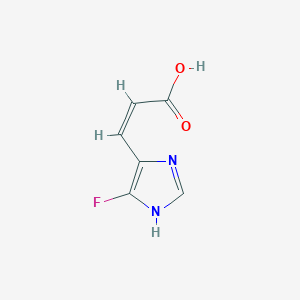

![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
